(2r)-3-{[(Benzylamino)carbonyl]amino}-2-Hydroxypropanoic Acid
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Overview
Description
. This compound is characterized by its aromatic benzene ring and various functional groups, making it a versatile molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2R)-3-{[(BENZYLAMINO)CARBONYL]AMINO}-2-HYDROXYPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions introduce various functional groups onto the benzene ring .
Scientific Research Applications
(2R)-3-{[(BENZYLAMINO)CARBONYL]AMINO}-2-HYDROXYPROPANOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-{[(BENZYLAMINO)CARBONYL]AMINO}-2-HYDROXYPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2R)-3-{[(METHYLAMINO)CARBONYL]AMINO}-2-HYDROXYPROPANOIC ACID: Similar structure but with a methyl group instead of a benzyl group.
(2R)-3-{[(ETHYLAMINO)CARBONYL]AMINO}-2-HYDROXYPROPANOIC ACID: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
The uniqueness of (2R)-3-{[(BENZYLAMINO)CARBONYL]AMINO}-2-HYDROXYPROPANOIC ACID lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14N2O4 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2R)-3-(benzylcarbamoylamino)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14N2O4/c14-9(10(15)16)7-13-11(17)12-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,15,16)(H2,12,13,17)/t9-/m1/s1 |
InChI Key |
KGFDIRSBGRVEFZ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)NC[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(C(=O)O)O |
Origin of Product |
United States |
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